Boronic acid, b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]-
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Overview
Description
Boronic acid, b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]- is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a 4-chlorophenylmethylamino carbonyl group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]- typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which is often achieved through a nucleophilic substitution reaction. For example, 4-chlorobenzylamine can react with 3-nitrobenzoyl chloride to form the corresponding amide.
Reduction: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Borylation: The final step involves the introduction of the boronic acid group. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B2Pin2) as the boron source.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Although less common, boronic acids can be reduced to boranes under specific conditions.
Substitution: Boronic acids are well-known for their role in Suzuki-Miyaura cross-coupling reactions, where they react with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Diborane or other borane reagents.
Substitution: Palladium catalysts such as Pd(PPh3)4, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
Boronic acid, b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Employed in the development of enzyme inhibitors, especially protease inhibitors, due to its ability to form reversible covalent bonds with active site serine residues.
Medicine: Investigated for its potential in drug design, particularly in the development of anticancer and antibacterial agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials, due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which boronic acid, b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]- exerts its effects is primarily through its ability to form reversible covalent bonds with nucleophilic sites in biological molecules. This includes interactions with hydroxyl and amino groups, which can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s boronic acid group is particularly reactive towards diols and other nucleophiles, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group attached to the boron atom.
4-Chlorophenylboronic acid: Similar in structure but lacks the additional amide and phenyl groups.
Benzylboronic acid: Contains a benzyl group instead of the 4-chlorophenylmethylamino carbonyl group.
Uniqueness: Boronic acid, b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]- is unique due to its complex structure, which combines multiple functional groups, enhancing its reactivity and specificity in various chemical reactions. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and advanced material synthesis.
Properties
IUPAC Name |
[3-[(4-chlorophenyl)methylcarbamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BClNO3/c16-13-6-4-10(5-7-13)9-17-14(18)11-2-1-3-12(8-11)15(19)20/h1-8,19-20H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERRVDPQOPGUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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